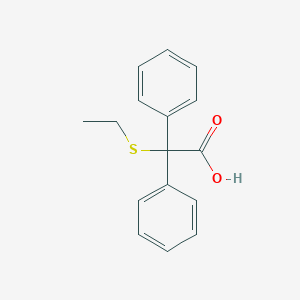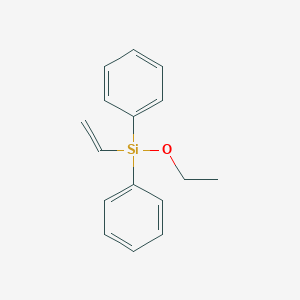
エトキシジフェニル(ビニル)シラン
説明
Synthesis Analysis
The synthesis of silicon-containing olefins, specifically 1,2-bis(silyl)ethenes, has been achieved through the metathesis of vinyl-trisubstituted silanes. This process yields both trans-(E) and cis-(Z) isomers in nearly equal ratios or favors the E isomer, depending on the conditions. The general formula for these bis(silyl)ethenes is (RO)nMe3-n SiCH=CHSiMe3-n(OR)n, where n can be 2 or 3, and R represents various alkyl groups such as methyl, ethyl, or propyl. These compounds were prepared, isolated, and identified predominantly through spectroscopic methods .
Molecular Structure Analysis
The molecular structures of silicon compounds of 1,1-bis(pyrrol-2-yl)ethenes have been elucidated. These compounds were synthesized via salt metathesis using a lithiated dipyrromethene and different diorganodichlorosilanes. The study provides insights into their optical properties and some reactivity patterns, which are essential for understanding the behavior of these silicon-based compounds .
Chemical Reactions Analysis
Triorganyl(2,4,6-trimethoxyphenyl)silanes have been synthesized and characterized to explore their potential as silylation reagents. These compounds exhibit chemoselectivity and regioselectivity with various nucleophiles, including O-, N-, and S-nucleophiles. The study investigates the selectivity of cleavage of the 2,4,6-trimethoxyphenyl group in the presence of other protecting groups, aiming to obtain useful chlorosilanes. The silylation reactions were performed under mild, acidic conditions, and the byproduct, 1,3,5-trimethoxybenzene, is highlighted as recyclable .
Physical and Chemical Properties Analysis
The physical and chemical properties of new triphenylene-based silanes have been studied, particularly their self-assembly behavior in the liquid state and on surfaces like glass and silicon oxide. The mesomorphic properties were determined using techniques such as differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and X-ray diffraction. The study also delves into the formation of self-assembled monolayers (SAMs) from these silanes and their characterization through various methods, including water contact angle measurements, ellipsometry, and atomic force microscopy (AFM). The research further examines the structure of binary mixed SAMs and their potential as model systems for organic templating .
科学的研究の応用
界面接着強度
エトキシジフェニル(ビニル)シランなどのシランカップリング剤は、界面接着強度を高めることができます。 これは、マルチマテリアライゼーションに役立ちます .
水処理
この化合物は、水処理プロセスで使用できます。 そのユニークな特性は、より効率的で効果的な処理方法に貢献できます .
ポリマー複合材とコーティング
エトキシジフェニル(ビニル)シランは、ポリマー複合材とコーティングの製造に使用されます。 これらの材料は、建設から消費財まで、幅広い用途を持っています .
表面改質
この化合物は、表面改質に使用され、粒子の表面に官能基を導入します。 これにより、無機物/ポリマー界面の接着性を向上させることができます .
ナノ粒子の合成
エトキシジフェニル(ビニル)シランなどのシランカップリング剤を使用して実現できるアミノシラン化表面は、ナノ粒子の合成に使用されます .
リガンド固定化
この化合物は、生化学や分子生物学で重要なプロセスであるリガンド固定化に使用できます .
染料と有機ポリマー
エトキシジフェニル(ビニル)シランは、染料と有機ポリマーの製造に使用できます .
耐食性
エトキシジフェニル(ビニル)シランで製造されたものを含む、シラン系コーティングは、耐食性を提供できます。 これは、さまざまな産業用途で役立ちます .
作用機序
Target of Action
Ethoxydiphenyl(vinyl)silane, also known as Silane, ethenylethoxydiphenyl- or Diphenylvinylethoxysilane, primarily targets unsaturated silanes . The compound interacts with these targets through electrophilic substitution .
Mode of Action
The mode of action of Ethoxydiphenyl(vinyl)silane involves the attack of an electrophile on a vinylsilane . This results in the incorporation of a vinyl group at the electrophilic center after the loss of the silyl group . The carbon-silicon bond in the compound is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . This property is leveraged in electrophilic additions to vinylsilanes, where electrophiles become bound to the carbon γ to the silyl group .
Biochemical Pathways
The biochemical pathways affected by Ethoxydiphenyl(vinyl)silane involve the formation of new carbon-carbon bonds at the β position of vinylsilanes . This process is facilitated by the electron-releasing strength of the carbon-silicon bond, which controls the site of reaction and stereoselectivity . After the formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile .
Pharmacokinetics
The compound’s reactivity suggests that it may have a rapid rate of hydrolysis . This could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.
Result of Action
The result of Ethoxydiphenyl(vinyl)silane’s action is the formation of stable Si-O-Si crosslink sites . These crosslinks are highly resistant to exposure to moisture, chemicals, and UV . The compound’s action can lead to the production of materials with improved mechanical properties, such as enhanced tensile strength and elongation at break .
Action Environment
The action of Ethoxydiphenyl(vinyl)silane is influenced by environmental factors. For instance, the presence of moisture can promote the formation of silicon-oxygen-silicon bonds that cross-link the material to cure it . Additionally, the compound’s action can be affected by the presence of other substances, such as sodium dodecyl sulfate (SDS), which can enhance the stability of the products formed .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethenyl-ethoxy-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18OSi/c1-3-17-18(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h4-14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJQEMXRDJPGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066282 | |
| Record name | (Ethoxy)diphenylvinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17933-85-6 | |
| Record name | 1,1′-(Ethenylethoxysilylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17933-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylvinylethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017933856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(ethenylethoxysilylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Ethoxy)diphenylvinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (ethoxy)diphenylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLVINYLETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW5U3U8UUE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




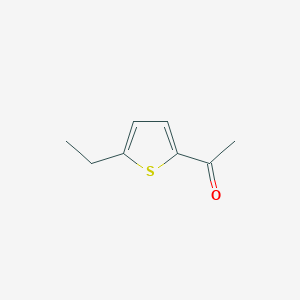
![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
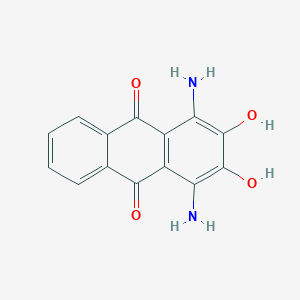
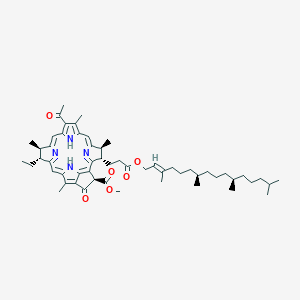

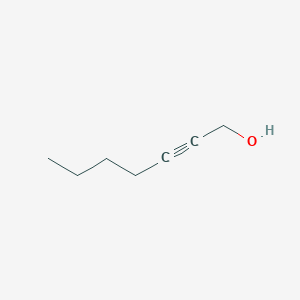


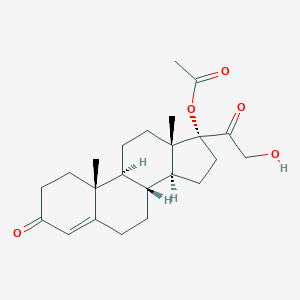
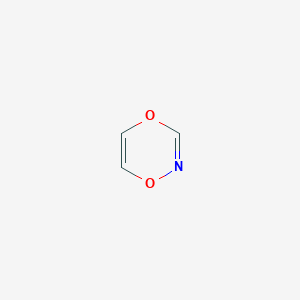

![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)
